A Comprehensive Technical Guide to 3-Bromopropionitrile: Physicochemical Properties, Synthesis, and Analytical Protocols
A Comprehensive Technical Guide to 3-Bromopropionitrile: Physicochemical Properties, Synthesis, and Analytical Protocols
Abstract: This technical guide provides an in-depth examination of 3-Bromopropionitrile (CAS No. 2417-90-5), a pivotal intermediate in modern synthetic chemistry. Initial research for "2,3-Dibromopropionitrile" did not yield sufficient data on a compound with that specific structure, suggesting it is either exceptionally rare or not a standard chemical designation. Consequently, this guide focuses on the closely related and extensively documented isomer, 3-Bromopropionitrile, which is of significant interest to researchers in materials science and drug discovery. This document details its core physicochemical properties, provides validated protocols for its synthesis and characterization, and discusses its applications and safety considerations. It is intended to serve as an essential resource for scientists and professionals engaged in advanced chemical research and development.
Introduction and Chemical Identity
3-Bromopropionitrile, also known as 2-cyanoethyl bromide, is a bifunctional molecule that serves as a versatile building block in organic synthesis.[1] Its structure incorporates both a reactive bromine atom, susceptible to nucleophilic substitution, and a nitrile group, which can undergo various transformations.[1][2] This dual reactivity makes it a valuable precursor for creating complex molecular architectures in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][3] For instance, it has been utilized as an initiator in atom transfer radical polymerization and in the synthesis of aromatic esters and ethers.[4] Furthermore, emerging research has identified 3-Bromopropionitrile and its derivatives as potential agonists for adiponectin receptors, opening new therapeutic avenues for metabolic diseases.[1]
Chemical Structure
The structure of 3-Bromopropionitrile consists of a three-carbon chain with a bromine atom on one terminus and a nitrile group on the other.
Caption: Chemical structure of 3-Bromopropionitrile (BrCH₂CH₂CN).
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety profile of 3-Bromopropionitrile is paramount for its effective and safe use in a laboratory setting. The data presented below has been consolidated from authoritative chemical and safety databases.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄BrN | [1] |
| Molecular Weight | 133.97 g/mol | [1] |
| CAS Number | 2417-90-5 | [3] |
| Appearance | Clear, colorless to light yellow liquid | [1][3] |
| Boiling Point | 76-78 °C at 10 mmHg | [1] |
| Density | 1.615 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.481 | [1][4] |
| Solubility | Soluble in ethanol and ether; slightly soluble in water. | [3] |
Safety and Toxicity Profile
| Parameter | Value | Reference(s) |
| GHS Hazard Statements | H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled. | [5] |
| H315: Causes skin irritation. | [6] | |
| H319: Causes serious eye irritation. | [6] | |
| Signal Word | Danger | [5] |
| GHS Pictograms | Skull and Crossbones (GHS06) | |
| Flash Point | 97 °C (206.6 °F) - closed cup | [1] |
| Oral LD50 (rat) | 25-50 mg/kg | [1][6] |
| Intraperitoneal LD50 (mouse) | 50 mg/kg | [1][6] |
Handling Precautions: Due to its high toxicity, 3-Bromopropionitrile must be handled with extreme care in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid all contact with skin, eyes, and clothing, and prevent inhalation of vapors.[7]
Synthesis and Analytical Characterization
The synthesis and subsequent purification and characterization of 3-Bromopropionitrile require precise control over reaction conditions and adherence to rigorous analytical protocols.
Synthetic Protocol: Hydrobromination of Acrylonitrile
A common and effective method for synthesizing 3-Bromopropionitrile is the Michael-type addition of hydrogen bromide (HBr) across the double bond of acrylonitrile.[1][9]
Materials:
-
Acrylonitrile
-
Anhydrous Hydrogen Bromide (gas)
-
Three-necked round-bottom flask
-
Stirring mechanism (magnetic stirrer and stir bar)
-
Gas dispersion tube
-
Ice-water bath
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble the three-necked flask with a gas dispersion tube, a thermometer, and a gas outlet connected to a trap. Charge the flask with acrylonitrile.
-
Reaction: Cool the flask in an ice-water bath and begin stirring. Slowly bubble anhydrous HBr gas through the stirred acrylonitrile.[1]
-
Temperature Control: Carefully monitor the reaction temperature and maintain it between 15-25 °C. The reaction is exothermic and may require intermittent cooling.[1]
-
Completion: Continue the addition of HBr until absorption ceases, which typically takes around 3 hours. The resulting solution is crude 3-Bromopropionitrile.[1]
-
Purification: Purify the crude product via vacuum distillation. Collect the fraction boiling at 75-76 °C at a pressure of 10 mmHg.[1]
Analytical Workflow and Protocols
A systematic workflow is essential for confirming the identity and purity of the synthesized product. This involves a combination of physical constant measurements and spectroscopic analysis.
Caption: Standard analytical workflow for the characterization of 3-Bromopropionitrile.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for assessing the purity and confirming the molecular weight of 3-Bromopropionitrile, given its volatility and thermal stability.[10]
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[1]
-
Rationale: Dilution is critical to avoid column overloading and detector saturation. The choice of a volatile solvent ensures compatibility with the GC inlet.
-
Expected Results: The mass spectrum under Electron Ionization (EI) will show the molecular ion peaks corresponding to the two bromine isotopes (¹⁹Br and ⁸¹Br) at m/z 133 and 135.[6] The primary fragment is often observed at m/z 54, corresponding to the loss of the bromine atom.[6]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.
-
Sample Preparation: Dissolve 5-25 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1]
-
Rationale: CDCl₃ is a standard solvent that dissolves the compound well and provides a clean spectral window.
-
Expected ¹H NMR Spectrum: The spectrum will exhibit two triplets, characteristic of an A₂B₂ spin system.
-
A triplet around δ 3.5-3.6 ppm (2H), corresponding to the methylene group adjacent to the bromine (Br-CH₂ -).
-
A triplet around δ 2.8-2.9 ppm (2H), corresponding to the methylene group adjacent to the nitrile group (-CH₂ -CN).
-
-
Expected ¹³C NMR Spectrum:
-
A signal for the nitrile carbon (C≡N) around δ 117-118 ppm.
-
A signal for the methylene carbon adjacent to the nitrile (-C H₂-CN) around δ 25-26 ppm.
-
A signal for the methylene carbon adjacent to the bromine (Br-C H₂-) around δ 18-19 ppm.
-
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of key functional groups.
-
Sample Preparation: Place a single drop of the neat liquid between two NaCl or KBr salt plates to create a thin film.[1]
-
Rationale: This "neat" sampling method is simple and rapid for pure liquids and avoids solvent interference.
-
Expected Absorption Bands:
-
A sharp, strong absorption band around 2250 cm⁻¹, characteristic of the C≡N (nitrile) stretch.
-
C-H stretching vibrations for the methylene groups just below 3000 cm⁻¹.
-
A C-Br stretching vibration in the fingerprint region, typically around 650-660 cm⁻¹.
-
Conclusion
3-Bromopropionitrile is a chemical intermediate of significant utility, particularly for researchers in drug development and materials science. Its well-defined physicochemical properties and predictable reactivity make it an essential synthetic tool. Adherence to the stringent safety precautions and analytical protocols detailed in this guide is crucial for its successful and safe application in the laboratory. The continued exploration of this compound and its derivatives is likely to yield further innovations in synthetic and medicinal chemistry.
References
-
Thermo Fisher Scientific. (2025-09-18). SAFETY DATA SHEET - 3-Bromopropionitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromopropionitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromopropionitrile. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2,3-Dibromopropionic Acid Synthesis and Its Industrial Significance. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromopropionitrile. Retrieved from [Link]
-
SLS. (n.d.). 3-Bromopropionitrile, 99%. Retrieved from [Link]
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